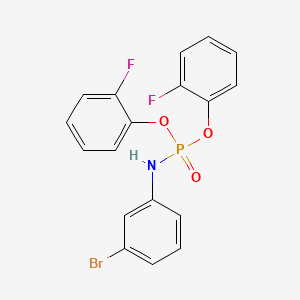![molecular formula C28H21NO2 B5210123 7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: is a complex organic compound belonging to the class of indenoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO catalyst supported on zeolite-Y. The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Production of tetrahydroquinoline derivatives.
Substitution: : Introduction of various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
7,10-Diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: has shown promise in several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including antiproliferative effects on cancer cell lines.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
作用機序
The mechanism by which 7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit the proliferation of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.
類似化合物との比較
7,10-Diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: can be compared with other indenoquinoline derivatives, such as 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11-dione . While both compounds share structural similarities, This compound is unique in its specific substitution pattern and potential biological activities.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical processes, therapeutic agents, and materials.
特性
IUPAC Name |
7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO2/c30-23-16-19(17-9-3-1-4-10-17)15-22-25(23)24(18-11-5-2-6-12-18)26-27(29-22)20-13-7-8-14-21(20)28(26)31/h1-14,19,24,29H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKSTYGKCXALFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ETHYL-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5210045.png)
![N-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5210048.png)
![9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole](/img/structure/B5210056.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B5210064.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)
![4-(2-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5210095.png)



![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)

![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)

